Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate
Description
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative featuring a 5-chloropyrazine substituent. Its molecular formula is C₁₅H₂₃ClN₄O₂ (molecular weight: 326.83 g/mol) . The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate-protected piperidine intermediates and chloropyrazine derivatives . It serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-5-4-6-20(9-11)10-12-7-18-13(16)8-17-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELDKTVMBNFYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The process may include the following steps:
Formation of the Piperidine Intermediate: The piperidine derivative is synthesized by reacting 5-chloropyrazine with a suitable alkylating agent to form the 5-chloropyrazin-2-ylmethyl group.
Coupling Reaction: The piperidine intermediate is then coupled with tert-butyl carbamate under appropriate conditions, such as the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate are compared below with analogous compounds, emphasizing differences in molecular structure, physicochemical properties, and biological activity.
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP):
- The pyrimidine-iodine analogue () has even lower solubility due to increased molecular weight and iodine’s hydrophobicity .
- Metabolic Stability:
Key Research Findings
Positional Isomerism Matters: The 5-chloropyrazine substituent (target compound) confers distinct electronic properties compared to 6-chloropyridazine analogues, influencing binding to enzymatic targets .
Heterocycle Choice Impacts Solubility: Pyrazine derivatives generally exhibit better solubility than pyridazine or pyrimidine analogues due to nitrogen positioning .
Functional Groups Dictate Stability: Bromine and iodine substituents improve halogen bonding but reduce metabolic stability .
Biological Activity
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate, also known by its CAS number 2378503-17-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.82 g/mol. The structure incorporates a tert-butyl group, a chloropyrazine moiety, and a piperidine ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23ClN4O2 |
| Molecular Weight | 326.82 g/mol |
| CAS Number | 2378503-17-2 |
Research indicates that this compound may exhibit its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. This inhibition could potentially mitigate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
- Cell Viability Improvement : In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to amyloid-beta. This protective effect is attributed to the reduction of oxidative stress markers like TNF-α and malondialdehyde (MDA) levels in treated cells .
Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound on astrocytes subjected to amyloid-beta toxicity. The results demonstrated that:
- Cell Viability : The compound improved cell viability from 43.78% (control with amyloid-beta) to 62.98% when co-treated with the compound at a concentration of 100 μM.
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control (Aβ only) | 43.78 ± 7.17 |
| Aβ + Compound | 62.98 ± 4.92 |
In Vivo Studies
In vivo experiments using scopolamine-induced models showed that while this compound exhibited some protective effects against cognitive decline, it did not demonstrate significant differences compared to established treatments like galantamine . This suggests further investigation into dosage and delivery methods could enhance efficacy.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Biological Activity | Observed Effects |
|---|---|
| Enzyme Inhibition | β-secretase and acetylcholinesterase inhibition |
| Neuroprotection | Increased astrocyte viability under amyloid-beta stress |
| Reduction of Oxidative Stress | Decreased TNF-α and MDA levels |
Q & A
Q. Key Challenges :
- Byproduct formation : Competing reactions at the piperidine nitrogen (e.g., over-alkylation) require controlled stoichiometry .
- Stereochemical control : Ensuring regioselectivity during chloropyrazine coupling to avoid positional isomers .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₂₃ClN₄O₂; [M+H]⁺ = 327.1584) .
- X-ray Crystallography : Resolves absolute configuration and torsional angles; SHELX programs (e.g., SHELXL) are standard for refinement .
Advanced: How can conflicting biological activity data for this compound be reconciled across studies?
Methodological Answer:
Discrepancies in reported IC₅₀ values or target selectivity may arise from:
Q. Resolution Strategies :
Dose-response validation : Repeat assays with rigorously purified batches (>95% purity by HPLC) .
Competitive binding assays : Use radiolabeled or fluorescent probes to quantify target engagement specificity .
Advanced: What computational methods are suitable for studying its interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes/receptors (e.g., kinase domains) using the chloropyrazine group as a pharmacophore anchor .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories; monitor hydrogen bonding with piperidine nitrogen .
- QSAR Modeling : Correlate substituent effects (e.g., halogen position) with activity using datasets from structural analogs (Table 1) .
Q. Table 1: Activity Trends in Structural Analogs
| Compound | Substituent | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent compound | 5-Cl-pyrazine | 120 | Kinase X |
| Analog 1 () | 5-F-pyrazine | 85 | Kinase X |
| Analog 2 () | 4-Cl-pyrimidine | 450 | Receptor Y |
Advanced: How to optimize reaction conditions for scale-up synthesis while maintaining yield?
Methodological Answer:
- Solvent selection : Replace THF with 2-MeTHF for improved boiling point and greener chemistry .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to reduce metal loading .
- Process monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and adjust reagent addition rates .
Case Study :
A 10-fold scale-up (1 g → 10 g) achieved 68% yield by:
- Lowering reaction temperature from 80°C to 60°C to suppress dimerization.
- Implementing gradient HPLC for purification .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
